molecular formula C22H19N3O5S2 B2957300 N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide CAS No. 920944-08-7

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide

Cat. No.: B2957300
CAS No.: 920944-08-7
M. Wt: 469.53
InChI Key: KLCBKQLBECDFJH-UHFFFAOYSA-N
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Description

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a benzofuran moiety at the 4-position and a 3-(morpholinosulfonyl)benzamide group at the 2-position.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c26-21(16-5-3-6-17(12-16)32(27,28)25-8-10-29-11-9-25)24-22-23-18(14-31-22)20-13-15-4-1-2-7-19(15)30-20/h1-7,12-14H,8-11H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBKQLBECDFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The compound has been synthesized through various methods, often involving the coupling of benzofuran and thiazole moieties. A typical synthesis involves:

  • Starting Materials : Benzofuran derivatives are combined with thiazole and morpholine sulfonyl groups.
  • Reaction Conditions : The reactions are typically conducted in organic solvents such as ethanol under reflux conditions, often without catalysts to improve yields .
  • Characterization : The resulting compounds are characterized using techniques like NMR spectroscopy and crystallography to confirm their structures.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer and antiviral properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran-thiazole derivatives, including this compound:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to target specific signaling pathways involved in cancer progression .
  • In Vitro Studies : In vitro assays demonstrated that the compound has significant inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. For example, derivatives showed IC50 values ranging from 5 to 20 µM, depending on the cell line tested .

Antiviral Activity

In addition to its anticancer properties, the compound has also been investigated for antiviral activity:

  • HCV Inhibition : Molecular docking studies suggest that benzofuran-thiazole compounds can inhibit Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The binding affinities observed were comparable to standard antiviral drugs, indicating potential as a therapeutic agent against HCV .
  • Mechanistic Insights : The interactions at the active site of NS5B were characterized through molecular dynamics simulations, revealing stable binding conformations that may lead to effective inhibition of viral replication .

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a marked reduction in cell viability and migration capabilities, suggesting potential for further development as an anticancer agent .
  • Antiviral Efficacy Against HCV :
    • Another investigation focused on the compound's efficacy against HCV. Using both molecular docking and biological assays, researchers found that it effectively inhibits viral replication in vitro, supporting its candidacy for further clinical development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogous structures in its substitution patterns (Table 1). For example:

  • Compound 4d (): Features a 3,4-dichlorobenzamide group and a morpholinomethyl-substituted thiazole.
  • Compound 4i (): Contains an isonicotinamide group instead of benzofuran, which introduces a pyridine ring. This substitution could enhance hydrogen-bonding interactions but reduce lipophilicity .
  • Crystal Structure 5b/6 (): Incorporates a fluorophenyl substituent on the thiazole ring. The fluorine atom’s electron-withdrawing effect may increase metabolic stability compared to the target’s benzofuran group .
  • Compound in : A benzothiazole derivative with a propargyl group and morpholinosulfonyl substituent.

Table 1: Key Structural Comparisons

Compound Core Structure Key Substituents Notable Features
Target Compound Benzofuran-thiazole 3-(Morpholinosulfonyl)benzamide Enhanced solubility, π-stacking
4d () Thiazole-pyridine 3,4-Dichlorobenzamide, morpholinomethyl Chlorine enhances electrophilicity
5b/6 () Benzofuran-thiazole 4-Fluorophenyl Fluorine improves metabolic stability
Compound Benzothiazole Propargyl, 4-chloro, morpholinosulfonyl Propargyl may confer click chemistry utility
Physicochemical and Spectral Properties
  • Melting Points: Compounds in (e.g., 4d, 4i) are reported as white/yellow solids, suggesting moderate crystallinity.
  • Spectral Data: IR Spectroscopy: The morpholinosulfonyl group in the target compound would show νS=O stretches near 1150–1300 cm⁻¹, distinct from the C=S vibrations (1243–1258 cm⁻¹) in ’s hydrazinecarbothioamides . NMR: The benzofuran protons in the target compound would resonate downfield (δ 7.5–8.5 ppm) due to aromatic anisotropy, differing from pyridine-substituted analogs (e.g., 4d) where pyridinyl protons appear near δ 8.0–8.5 ppm .

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